molecular formula F4N2 B154578 Tetrafluorohydrazine CAS No. 10036-47-2

Tetrafluorohydrazine

Cat. No.: B154578
CAS No.: 10036-47-2
M. Wt: 104.007 g/mol
InChI Key: GFADZIUESKAXAK-UHFFFAOYSA-N
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Scientific Research Applications

Tetrafluorohydrazine has several scientific research applications, including:

Mechanism of Action

Tetrafluorohydrazine is used in some chemical syntheses, as a precursor or a catalyst . It was considered for use as a high-energy liquid oxidizer in some never-flown rocket fuel formulas in 1959 .

Safety and Hazards

Tetrafluorohydrazine is a highly hazardous chemical that explodes in the presence of organic materials . It is a toxic chemical which irritates skin, eyes, and lungs . It is a neurotoxin and may cause methemoglobinemia . It may be fatal if inhaled or absorbed through skin . Vapors may be irritating and corrosive . It is a strong oxidizing agent . Contact with this chemical may cause burns and severe injury .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluorohydrazine can be synthesized from nitrogen trifluoride using various fluorine atom acceptors. One common method involves the reaction of nitrogen trifluoride with copper: [ 2NF_3 + Cu \rightarrow N_2F_4 + CuF_2 ] Other fluorine atom acceptors such as carbon, other metals, and nitric oxide can also be used .

Industrial Production Methods: Industrial production of this compound typically involves the thermal conversion of nitrogen trifluoride over liquid mercury or carbon at optimized temperatures. For instance, nitrogen trifluoride reacts with mercury at temperatures between 320°C and 330°C to form this compound .

Chemical Reactions Analysis

Types of Reactions: Tetrafluorohydrazine undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent.

    Reduction: It can be reduced under specific conditions.

    Substitution: It can participate in substitution reactions, particularly with organic compounds.

Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen, hydrocarbons, alcohols, thiols, amines, ammonia, hydrazines, dicyanogen, nitroalkanes, alkylberylliums, silanes, boranes, and powdered metals .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, it adds across double bonds to give vicinal di(difluoroamine)s .

Comparison with Similar Compounds

    Hydrazine (N2H4): A non-fluorinated analog of tetrafluorohydrazine.

    Nitrogen Dioxide (N2O2): Another nitrogen compound with different reactivity.

    Nitrogen Tetraoxide (N2O4): A compound with a similar nitrogen-nitrogen bond but different properties.

Uniqueness: this compound is unique due to its fluorinated nature, which imparts high reactivity and specific chemical properties. The dissociation energy of the nitrogen-nitrogen bond in this compound is 20.8 kcal/mol, which is higher than that in nitrogen dioxide and nitrogen tetraoxide but lower than that in hydrazine .

Properties

IUPAC Name

1,1,2,2-tetrafluorohydrazine
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InChI

InChI=1S/F4N2/c1-5(2)6(3)4
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InChI Key

GFADZIUESKAXAK-UHFFFAOYSA-N
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Canonical SMILES

N(N(F)F)(F)F
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Molecular Formula

F4N2, N2F4
Record name TETRAFLUOROHYDRAZINE
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Record name tetrafluorohydrazine
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Record name Dinitrogen tetrafluoride
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DSSTOX Substance ID

DTXSID9064922
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Molecular Weight

104.007 g/mol
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Physical Description

Tetrafluorohydrazine appears as a colorless toxic irritant gas. Nonflammable. Prolonged exposure of the container to high heat may cause it to rupture violently and rocket. Used in organic synthesis and as an oxidizing agent in fuel for rockets., Colorless gas; [CAMEO]
Record name TETRAFLUOROHYDRAZINE
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Record name Tetrafluorohydrazine
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CAS No.

10036-47-2, 10086-47-2
Record name TETRAFLUOROHYDRAZINE
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